methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride
Description
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride (CAS: 1171321-50-8) is a chiral amine derivative featuring a pyridin-3-yl substituent and a stereospecific ethyl group in the R-configuration. Its molecular formula is C₈H₁₂N₂·2HCl, with a molecular weight of 209.11 g/mol . This compound is classified under organic building blocks and is stored at room temperature, indicating moderate stability under standard conditions.
Properties
IUPAC Name |
(1R)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWYZLEFPTFTN-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride typically involves the reaction of ®-1-(pyridin-3-yl)ethan-1-amine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
1.1. Inhibitor Development
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride has been identified as a potential inhibitor in the treatment of various diseases, including inflammatory and autoimmune disorders. Research indicates that compounds related to this structure can inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are crucial in inflammatory responses and autoimmune diseases .
Case Study: IRAK Inhibition
- Study Focus: Investigated the efficacy of this compound as an IRAK inhibitor.
- Findings: The compound demonstrated selective inhibition of IRAK-4, suggesting its potential for treating conditions like rheumatoid arthritis and other inflammatory diseases .
1.2. Antiviral Activity
Another area of interest is the antiviral properties of this compound. It has been proposed as part of therapeutic strategies against HIV/AIDS when combined with other agents .
Case Study: HIV Treatment
- Study Focus: Evaluated the compound's effectiveness in inhibiting HIV replication.
- Findings: The combination of this compound with established antiviral agents showed enhanced efficacy in reducing viral load in vitro .
Analytical Applications
The compound is also utilized in analytical chemistry for various assays, including proteomics research, where it acts as a reagent or standard for testing . Its role in cell culture and analysis further underscores its versatility in laboratory settings.
Mechanism of Action
The mechanism of action of methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride with key analogs:
Key Observations:
Pyridine Substitution Patterns :
- The main compound and 2-(pyridin-3-yl)ethan-1-amine dihydrochloride share a pyridin-3-yl group, but the latter lacks stereochemistry and has a shorter carbon chain .
- Fluorinated analogs, such as (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride, introduce halogens to enhance electronic properties or metabolic stability .
Pyrimidine-based analogs (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride) exhibit distinct electronic profiles due to the nitrogen-rich ring .
Stereochemical Considerations :
- The R-configuration in the main compound and (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride highlights the role of chirality in pharmacological activity .
Biological Activity
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride, with the molecular formula CHN·2HCl and a molecular weight of 209.12 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications and its role in modulating various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of (R)-1-(pyridin-3-yl)ethan-1-amine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It modulates their activity, leading to various biological effects. The precise molecular targets and pathways are context-dependent; however, it has been noted for its potential role in:
- Receptor Binding: The compound may act as a ligand for certain receptors, influencing signaling pathways involved in physiological responses.
- Enzyme Modulation: It can inhibit or activate enzymes that play critical roles in metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests possible neuropharmacological applications. Research indicates that it may influence pathways related to mood regulation and cognitive function, making it a candidate for further investigation in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various compounds against MRSA, this compound was tested alongside traditional antibiotics. Results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as an alternative or adjunctive treatment for resistant bacterial infections .
Case Study 2: Neuropharmacological Implications
A recent investigation into the neuropharmacological effects of pyridine derivatives included this compound. The study found that this compound influenced neurotransmitter levels in animal models, supporting its potential use in treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
